![molecular formula C6H8NO6P B12575006 4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid CAS No. 185106-61-0](/img/structure/B12575006.png)
4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with a hydroperoxy(hydroxy)phosphoryl group and a carboxylic acid group, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Analyse Des Réactions Chimiques
4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the hydroperoxy group, converting it to a hydroxyl group.
Substitution: The phosphoryl group can participate in substitution reactions, leading to the formation of different phosphorylated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific chemical properties, such as catalysts and polymers.
Mécanisme D'action
The mechanism by which 4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with various molecular targets. The hydroperoxy group can generate reactive oxygen species (ROS), which can modulate cellular signaling pathways and induce oxidative stress. The phosphoryl group can interact with enzymes and proteins, affecting their activity and function. These interactions can lead to changes in cellular metabolism and gene expression, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
4-{[Hydroxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid: Lacks the hydroperoxy group, resulting in different reactivity and biological activity.
4-{[Hydroperoxy(methyl)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
185106-61-0 |
|---|---|
Formule moléculaire |
C6H8NO6P |
Poids moléculaire |
221.10 g/mol |
Nom IUPAC |
4-[[hydroperoxy(hydroxy)phosphoryl]methyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H8NO6P/c8-6(9)5-1-4(2-7-5)3-14(11,12)13-10/h1-2,7,10H,3H2,(H,8,9)(H,11,12) |
Clé InChI |
ICYRFXNWNZQJDD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=C1CP(=O)(O)OO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


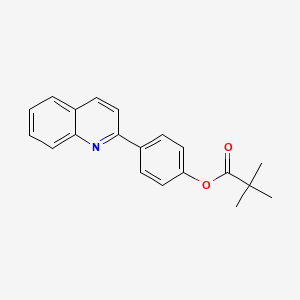
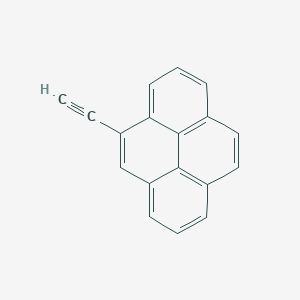
![(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene](/img/structure/B12574941.png)
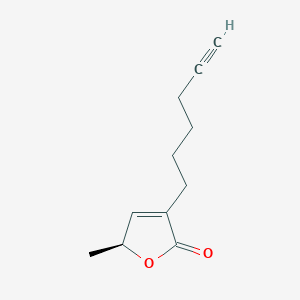

![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12574957.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B12574961.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)
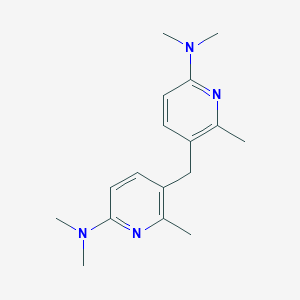
![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)
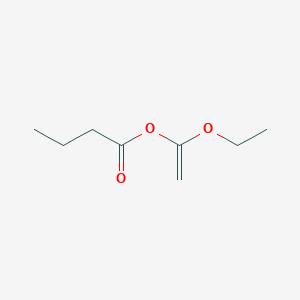
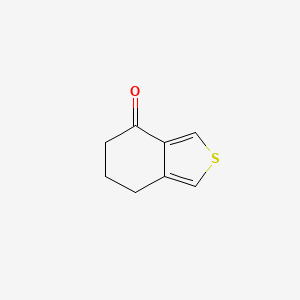
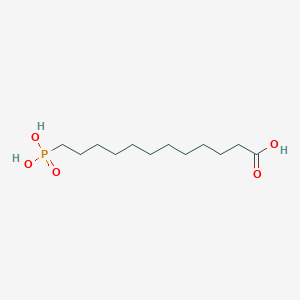
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
